N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide
Description
N-[1-[(Allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide is a benzamide derivative characterized by an allylamino carbonyl group and a 4-isopropylphenyl-substituted vinyl moiety. Though direct data on its synthesis, physical properties, or biological activity are absent in the provided evidence, structural parallels with other benzamide derivatives allow for comparative analysis.
Properties
IUPAC Name |
N-[(Z)-3-oxo-1-(4-propan-2-ylphenyl)-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-14-23-22(26)20(24-21(25)19-8-6-5-7-9-19)15-17-10-12-18(13-11-17)16(2)3/h4-13,15-16H,1,14H2,2-3H3,(H,23,26)(H,24,25)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCIKCYSKFBLF-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide is a compound of interest due to its potential biological activity, particularly as an inhibitor of key enzymes associated with neurodegenerative diseases like Alzheimer's. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H30N2O2. The structure features a vinyl group connected to a benzamide moiety, which is critical for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O2 |
| Molecular Weight | 390.52 g/mol |
| CAS Number | [Not specified in sources] |
Enzyme Inhibition
Recent studies have identified this compound as a potential inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the pathophysiology of Alzheimer's disease.
AChE Inhibition
AChE plays a significant role in the breakdown of acetylcholine, and its inhibition can lead to increased levels of this neurotransmitter, potentially improving cognitive function in Alzheimer's patients.
- IC50 Values : Inhibitory concentrations for AChE have been reported in related compounds, indicating that similar structures may yield comparable activities. For instance, a related compound showed an IC50 of 0.056 µM against AChE, while donepezil, a known AChE inhibitor, had an IC50 of 0.046 µM .
BACE1 Inhibition
BACE1 is involved in the production of amyloid-beta peptides, which aggregate to form plaques in Alzheimer's disease.
- IC50 Values : The same study indicated that another benzamide derivative exhibited an IC50 value of 9.01 µM against BACE1 . While specific data for this compound is not provided, the structural similarities suggest it may exhibit comparable inhibition.
Molecular modeling studies suggest that these compounds may inhibit enzyme activity by increasing the rigidity and reducing the flexibility of the enzyme structure. This change impedes proper enzyme function, thereby enhancing their inhibitory effects .
Study on Benzamide Derivatives
A comprehensive study synthesized several benzamide derivatives, including those structurally similar to this compound. The research focused on their dual inhibitory effects on AChE and BACE1:
- Results : Among the synthesized compounds, some exhibited strong inhibitory effects on both enzymes with varying potencies. For example:
These findings highlight the potential for developing multi-target drugs aimed at treating Alzheimer’s disease.
Table 2: Comparative IC50 Values for Related Compounds
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 0.046 | N/A |
| Quercetin | N/A | 4.89 |
| Compound from recent study | 0.056 | 9.01 |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a benzamide core linked to a 3,4-dimethoxyphenethyl group.
- Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Key Differences: Lacks the allylamino carbonyl and vinyl groups present in the target compound.
- Physical Properties: Melting point = 90°C; molecular weight ≈ 285.34 g/mol (C₁₇H₁₉NO₃).
Thiazolidinone-Benzamide Hybrids (Compounds 21–23)
- Structures: Include a thiazolidinone-hydrazine scaffold with halogenated benzylidene substituents (4-Cl, 2-F, 4-F).
- Synthesis : Derived from reflux reactions of a common precursor (Compound 10) with substituted benzaldehydes .
- Key Differences: Thiazolidinone rings introduce heterocyclic rigidity and hydrogen-bonding sites, unlike the target’s vinyl-isopropylphenyl system. Halogen atoms (Cl, F) may enhance bioactivity via electronegative interactions.
- Physical Properties : Melting points range from 215–222°C, suggesting high crystallinity. HPLC retention times (7.6–12.6 min) indicate moderate polarity .
N-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide
- Structure: Contains a cyclohexylamino carbonyl group and 4-methoxybenzoyl substituent.
- Key Differences : Cyclohexyl and methoxy groups confer distinct lipophilic and steric profiles compared to the target’s allyl and isopropyl moieties.
- Physical Properties : Molecular weight = 451.56 g/mol (C₂₆H₃₃N₃O₄) .
Table 1: Comparative Data of Benzamide Derivatives
Key Observations:
Melting Points: Thiazolidinone derivatives (215–222°C) exhibit higher melting points than Rip-B (90°C), likely due to rigid heterocyclic cores and stronger intermolecular forces.
Substituent Effects :
- Halogens (Cl, F) in Compounds 21–23 may enhance antimicrobial/anticancer activity via electronegative interactions .
- The target’s 4-isopropylphenyl group could promote hydrophobic binding, analogous to tert-butyl groups in HC030031 ().
Synthetic Routes : Most analogs (e.g., Rip-B, Compounds 21–23) are synthesized via benzoyl chloride-amine reactions, suggesting the target compound could follow a similar pathway with tailored amine precursors.
Q & A
Q. What are the recommended methodologies for optimizing the synthesis of N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide?
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize experimental runs while identifying critical factors affecting yield and purity. Evidence from analogous benzamide derivatives highlights the use of Suzuki-Miyaura coupling for aryl halide coupling, requiring palladium catalysts and organoboron reagents . Additionally, stepwise purification (e.g., column chromatography, recrystallization) is essential to isolate intermediates and final products effectively .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- X-ray Diffraction (XRD): Resolve crystal packing and bond distances (e.g., planar distances in η-modifications of structurally similar benzamides) .
- NMR Spectroscopy: Confirm regiochemistry of the allylamino and isopropylphenyl groups via 2D-COSY and NOESY.
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- Computational Chemistry: DFT calculations (e.g., B3LYP/6-31G*) predict electronic distributions and reactive sites .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based or radiometric methods, given the benzamide scaffold’s role in targeting enzymatic pockets .
- Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing activity to structurally related compounds (e.g., N-arylindoles) .
- Binding Affinity Studies: Surface Plasmon Resonance (SPR) or ITC to quantify interactions with receptors like GPCRs .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in bioactivity data across different assays?
Contradictions may arise from assay-specific conditions (e.g., pH, cofactors). To address this:
- Orthogonal Assays: Compare results from SPR (binding affinity) with functional assays (e.g., cAMP modulation) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that influence bioactivity .
- Structural Dynamics: Molecular dynamics simulations (100 ns trajectories) can reveal conformational changes in target proteins upon ligand binding .
Q. What strategies are effective for studying in vivo pharmacokinetics and pharmacodynamics (PK/PD)?
- Formulation Optimization: Use nanoemulsions or liposomes to enhance solubility, as seen in methoxy-substituted benzamide analogs .
- Radioisotope Labeling: Track compound distribution via ¹⁴C or ³H isotopes in rodent models.
- PK/PD Modeling: Compartmental models integrate plasma concentration data with efficacy endpoints (e.g., tumor growth inhibition) .
Q. How can computational methods accelerate reaction design and discovery for derivatives?
- Reaction Path Search Algorithms: Quantum mechanical methods (e.g., NEB, QM/MM) identify transition states and intermediates for allylamino coupling steps .
- Machine Learning (ML): Train models on datasets of benzamide derivatives to predict reaction yields or bioactivity .
- High-Throughput Virtual Screening (HTVS): Screen derivatives against target proteins (e.g., PARP-1) using docking (AutoDock Vina) and MD-based refinement .
Key Considerations for Advanced Research
- Data Contradictions: Cross-validate results using orthogonal techniques (e.g., crystallography vs. NMR for stereochemical assignments) .
- Target Selectivity: Profile off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler) to mitigate toxicity .
- Polymorph Screening: Assess crystalline forms (e.g., η-modifications) for stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
